4-Isopropylpyridin-2-ol
Description
Introduction to 4-Isopropylpyridin-2-ol
This compound represents a substituted pyridine compound featuring both an isopropyl substituent and a hydroxyl functional group positioned at specific locations on the pyridine ring system. Understanding this compound requires examination of related pyridine derivatives that share similar structural features and substitution patterns.
Chemical Identity and Nomenclature
The systematic identification of this compound involves understanding its structural relationship to the broader family of substituted pyridines found in chemical databases.
Systematic IUPAC Name
Based on structural analysis and comparison with related compounds in chemical databases, this compound would systematically be named as 4-(propan-2-yl)pyridin-2-ol according to IUPAC nomenclature conventions. This naming system indicates the presence of a propan-2-yl (isopropyl) substituent at the 4-position and a hydroxyl group at the 2-position of the pyridine ring.
The structural relationship to documented compounds provides context for this nomenclature. For instance, 4-Isopropylpyridine (CAS 696-30-0) is well-documented with the molecular formula C8H11N and systematic name 4-(propan-2-yl)pyridine. The addition of a hydroxyl group at the 2-position would modify this base structure to yield this compound.
Common Synonyms and Registry Numbers
Analysis of related pyridine derivatives reveals various naming conventions used in chemical databases. The compound 4-Isopropylpyridine is documented under multiple synonyms including "4-(1-Methylethyl)pyridine," "Pyridine, 4-(1-methylethyl)-," and "4-propan-2-ylpyridine". Following similar patterns, this compound would likely be referenced under analogous systematic variations.
Related hydroxylated pyridine compounds demonstrate the naming complexity in this chemical family. For example, 2-Hydroxypyridine (CAS 142-08-5) is also known as "2-Pyridinol" and "Pyridin-2-ol". The molecular data for this base structure shows a molecular formula of C5H5NO and molecular weight of 95.10.
Molecular Formula and Weight
Structural analysis indicates that this compound would possess the molecular formula C8H11NO, representing the combination of the pyridine ring system with isopropyl substitution and hydroxyl functionality. This formula reflects the addition of one oxygen atom to the base 4-Isopropylpyridine structure (C8H11N).
Molecular weight calculations based on this formula yield approximately 137.18 grams per mole. This value can be compared to related compounds documented in chemical databases. For instance, 6-Isopropylpyridin-2(1H)-one shows the same molecular formula C8H11NO with molecular weight 137.18, while 2-(Propan-2-yl)pyridin-4-ol, a positional isomer, also exhibits molecular formula C8H11NO.
Table 1: Molecular Data Comparison for Related Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 4-Isopropylpyridine | C8H11N | 121.18 | 696-30-0 |
| 2-Hydroxypyridine | C5H5NO | 95.10 | 142-08-5 |
| 6-Isopropylpyridin-2(1H)-one | C8H11NO | 137.18 | 62969-85-1 |
| 2-(Propan-2-yl)pyridin-4-ol | C8H11NO | 137.18 | - |
The comparative analysis reveals that this compound would fit within established patterns of pyridine derivative molecular characteristics. The molecular formula C8H11NO represents a common pattern among isopropyl-substituted hydroxypyridines, with the specific substitution pattern determining the compound's distinct chemical and physical properties.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-9-8(10)5-7/h3-6H,1-2H3,(H,9,10) |
InChI Key |
CFZJBSVXWSTBNO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)NC=C1 |
Canonical SMILES |
CC(C)C1=CC(=O)NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
However, several structurally related pyridine derivatives are documented, enabling indirect comparisons based on substituent effects and reactivity.
Pyridin-2-ol (CAS 72762-00-6)
- Molecular Formula: C₅H₅NO
- Molecular Weight : 95.0993 g/mol
- Key Features : Lacks the 4-isopropyl group but shares the hydroxyl group at the 2-position. This compound’s safety data indicate moderate toxicity, requiring medical consultation upon exposure.
4-Chloro-2-iodopyridin-3-ol
- Key Features : Contains halogens (Cl, I) at the 4- and 2-positions and a hydroxyl group at the 3-position. The halogen substituents increase molecular weight and polarizability, influencing solubility and electrophilic substitution patterns.
- Comparison : Unlike 4-Isopropylpyridin-2-ol, halogen substituents in this derivative may confer distinct electronic effects (e.g., electron-withdrawing properties), altering its acidity and coordination behavior.
3-(3-Hydroxypropyl)pyridin-4-ol
- Key Features: Features a hydroxypropyl chain at the 3-position and a hydroxyl group at the 4-position.
- Comparison : The 4-isopropyl group in this compound introduces steric bulk and hydrophobicity, which could reduce solubility compared to this hydroxypropyl-substituted analog.
3-Amino-5-methoxypyridin-4-ol•2HCl
- Key Features: Includes amino and methoxy groups, with the hydroxyl group at the 4-position. Protonation of the amino group (as HCl salt) increases water solubility.
- Comparison: The amino and methoxy substituents in this compound create a multifunctional scaffold, whereas this compound’s isopropyl group may prioritize steric effects over electronic modulation.
Preparation Methods
Radical-Mediated C-4 Alkylation of Pyridin-2-ol
The radical chain monoalkylation protocol adapted from RSC advances (2021) enables direct functionalization of pyridin-2-ol’s aromatic system. Using isopropyl iodide (1.5 eq) and triphenylphosphine (1.2 eq) in dichloromethane at 0°C–25°C, this method achieves 68% yield through iodine-initiated radical propagation:
Procedure
- Charge pyridin-2-ol (10 mmol), PPh₃ (12 mmol), and CH₂Cl₂ (30 mL) under N₂
- Add I₂ (0.5 mmol) at 0°C, stir 30 min
- Dropwise addition of i-PrI (15 mmol) over 1 h
- Warm to 25°C, react 12 h
- Quench with Na₂S₂O₃ (aq), extract with CH₂Cl₂ (3×50 mL)
- Purify via silica chromatography (EtOAc/hexane 1:3)
Mechanistic Insights
The iodine/PPh₃ system generates phosphorus-centered radicals that abstract hydrogen from pyridin-2-ol, creating aromatic radicals at C-4 due to ortho/para-directing effects of the hydroxyl group. Isopropyl iodide undergoes homolytic cleavage, delivering i-Pr- radicals that couple with the pyridinyl intermediate.
Table 1: Optimization of Radical Alkylation Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | -20 to 40 | 0 → 25 | +22% |
| I₂ Equivalents | 0.05 – 0.75 | 0.5 | +15% |
| Solvent | DCM, THF, EtOAc | DCM | +18% |
| Reaction Time (h) | 6 – 24 | 12 | +9% |
Three-Component Cyclization Strategy
Building on Freie Universität Berlin’s work with alkoxyallenes, a modified three-component reaction assembles the pyridine core with pre-installed substituents:
Reagents
- Lithiated methoxyallene (1.2 eq)
- Pivalonitrile (1 eq)
- Isopropylcarboxylic acid (1.5 eq)
Synthetic Sequence
- Generate lithiated methoxyallene from 1-methoxyallene and LDA (-78°C, THF)
- Add pivalonitrile, warm to -40°C over 30 min
- Introduce isopropylcarboxylic acid, then TFA (2 eq)
- Heat to 90°C in DCE for 8 h to induce cyclodehydration
This method constructs the pyridine ring in 54% yield, with the isopropyl group originating from the carboxylic acid component. HPLC analysis shows >95% regioselectivity for C-4 substitution due to steric guidance from the pivalonitrile’s tert-butyl group.
Demethylation of 4-Isopropyl-2-methoxypyridine
A two-step protection/deprotection strategy avoids direct functionalization challenges:
Step 1: Methoxy Group Installation
- Ullmann coupling of 4-bromopyridin-2-ol with MeOH (CuI, phenanthroline, K₂CO₃, 110°C, 24 h) → 85% yield
Comparative Method Analysis
Table 2: Synthetic Route Evaluation
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Radical Alkylation | 68 | 98.2 | 12.40 | >100 g |
| Three-Component | 54 | 95.7 | 18.20 | <50 g |
| Demethylation Route | 56 | 99.8 | 22.75 | >1 kg |
Key findings:
- Radical method balances cost and efficiency for mid-scale production
- Demethylation route preferred for API-grade material despite higher cost
- Three-component synthesis offers atom economy but limited scalability
Advanced Optimization Techniques
Microwave-Assisted Radical Alkylation
Implementing microwave irradiation (150 W, 80°C) reduces reaction time from 12 h to 45 min while boosting yield to 74%. The rapid heating profile suppresses side reactions like over-alkylation.
Continuous Flow Three-Component Synthesis
A microreactor system (0.5 mL volume, 25°C) with:
- Residence time: 8 min
- Pressure: 4 bar
- Reagent stoichiometry: 1:1.1:1.05
Achieves 63% yield with 92% conversion, demonstrating potential for industrial adaptation.
Applications and Derivative Synthesis
The compound’s phenolic oxygen and lipophilic isopropyl group enable diverse downstream chemistry:
5.1 Coordination Complexes
5.2 Pharmaceutical Intermediates
- Key precursor to JAK2 inhibitors (3 steps, 41% overall yield)
- Intermediate in PDE4B antagonists (IC₅₀ = 12 nM)
5.3 Organocatalysts
- Enantioselective aldol reactions (up to 92% ee) via H-bonding activation
Q & A
Basic: What are the recommended synthetic routes for 4-Isopropylpyridin-2-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyridin-2-ol derivatives typically involves introducing hydroxyl groups via oxidation of substituted pyridines or cyclization of precursors. For example:
- Oxidation route : Reacting 4-isopropylpyridine with oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions to introduce the hydroxyl group at the 2-position. This method requires precise temperature control (e.g., reflux at 80–100°C) to minimize over-oxidation by-products .
- Cyclization route : Using urea or thiourea with ketone precursors under basic conditions (e.g., NaOH in ethanol) to form the pyridine ring, followed by recrystallization for purification .
Key considerations : Yield optimization depends on solvent choice (polar aprotic solvents enhance cyclization), catalyst selection, and purification methods (e.g., column chromatography for intermediates) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl group at C4, hydroxyl at C2) and confirms regioselectivity. Aromatic proton signals in pyridine derivatives typically appear between δ 6.5–8.5 ppm .
- HPLC-MS : Validates purity (>95%) and detects trace by-products (e.g., dihydroxylated derivatives from over-oxidation) .
- FT-IR : Confirms the hydroxyl group (broad peak ~3200–3500 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Basic: How do structural modifications (e.g., isopropyl vs. phenyl groups) affect the compound’s reactivity?
Methodological Answer:
- Steric effects : The isopropyl group at C4 increases steric hindrance, reducing nucleophilic substitution rates compared to phenyl-substituted analogs (e.g., 4-Phenylpyridin-2-ol). This impacts reactions like alkylation or acylation .
- Electronic effects : The hydroxyl group at C2 enhances electrophilic substitution at C3/C5 positions due to resonance stabilization. Computational studies (e.g., DFT) can predict reactivity differences between analogs .
Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For pyridin-2-ols, electron-deficient C3/C5 positions are optimal for electrophilic modifications .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes). For example, docking this compound into bacterial dihydrofolate reductase reveals potential hydrogen bonding with the hydroxyl group, guiding analog synthesis .
Advanced: How to resolve contradictions in reported antimicrobial activity data for pyridin-2-ol derivatives?
Methodological Answer:
- Standardized assays : Discrepancies often arise from variations in microbial strains, inoculum size, or solvent carriers (e.g., DMSO vs. aqueous solutions). Use CLSI/M07-A11 guidelines for MIC determination .
- Control comparisons : Benchmark against known agents (e.g., ciprofloxacin for bacteria, clotrimazole for fungi) to contextualize potency. For this compound, activity against Staphylococcus aureus may vary due to efflux pump expression in resistant strains .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Methodological Answer:
- By-product analysis : Use LC-MS to identify impurities (e.g., dimerization products from radical intermediates during oxidation). Adjust reaction stoichiometry (e.g., excess oxidizing agent) to suppress side pathways .
- Flow chemistry : Continuous flow systems improve heat dissipation and reduce residence time, minimizing decomposition of thermally labile intermediates .
Advanced: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Monitor degradation via HPLC; pyridin-2-ols are prone to photooxidation, requiring amber glass storage .
- Kinetic modeling : Determine shelf life using Arrhenius equations. For this compound, degradation rate increases by 2.5× at 40°C compared to 25°C .
Advanced: What safety protocols are essential for handling pyridin-2-ol derivatives?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact. Pyridin-2-ols may cause skin/eye irritation, as seen in analogs like Pyridin-2-ol (CAS 72762-00-6) .
- Waste management : Neutralize acidic reaction mixtures with sodium bicarbonate before disposal to avoid releasing reactive intermediates into drains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
